A Comprehensive Technical Guide to the Synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine
A Comprehensive Technical Guide to the Synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol and theoretical framework for the synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, a substituted quinoline of interest in medicinal chemistry. Quinoline scaffolds are prevalent in numerous pharmacologically active compounds, and understanding their synthesis is crucial for the development of new therapeutic agents.[1][2][3][4] This document outlines a strategic approach based on the well-established Friedländer annulation, detailing the retrosynthetic analysis, reaction mechanisms, a step-by-step experimental protocol, and considerations for process optimization. The synthesis involves the acid-catalyzed cyclocondensation of a substituted 2-aminoacetophenone with benzonitrile, followed by amination of the resulting quinoline core. This guide is intended to provide researchers with the technical accuracy and field-proven insights necessary for the successful synthesis and exploration of this compound class.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core structure of a wide array of natural products and synthetic compounds with diverse biological activities.[2][3] These activities include antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline nucleus allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. The target molecule, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine, incorporates several key features: a chloro group at position 8, a methoxy group at position 5, a phenyl group at position 2, and an amine at position 4. Each of these substituents can play a critical role in molecular interactions with biological targets. The synthesis of such specifically substituted quinolines is a key step in structure-activity relationship (SAR) studies aimed at developing novel therapeutics.[1][6]
Synthetic Strategy and Retrosynthetic Analysis
The most direct and widely adopted method for constructing the quinoline core is the Friedländer synthesis.[7][8][9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7][8] For the target molecule, a retrosynthetic approach suggests a disconnection that reveals a key 4-chloroquinoline intermediate, which can then be aminated. This intermediate, in turn, can be synthesized via a cyclization reaction.
Retrosynthetic Pathway
The logical disconnection of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine points to a 4-chloroquinoline precursor. The C-N bond at the 4-position is readily formed via nucleophilic aromatic substitution. The quinoline core itself can be disconnected via the Friedländer annulation logic, leading back to a substituted 2-aminoacetophenone and a benzoyl derivative.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis: The Modified Friedländer Annulation
The forward synthesis begins with the construction of the quinoline ring. A common and effective variation of the Friedländer synthesis for producing 2-phenylquinolines involves the reaction of a 2-aminoaryl ketone with a reagent that provides the C2-phenyl and C3 components.
The key steps are:
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Cyclocondensation: Reaction of a substituted 2-aminoacetophenone with benzoylacetonitrile (or a similar phenyl ketone with an activated methylene group) under acidic conditions to form the 4-hydroxyquinoline.
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group, which is a better leaving group for subsequent nucleophilic substitution.
-
Amination: Introduction of the 4-amino group by reacting the 4-chloroquinoline with an amine source.
Mechanism of the Key Cyclization Step
The Friedländer synthesis proceeds via an initial aldol-type condensation between the enolate of the acetophenone and the carbonyl of the reaction partner, or in this modified version, a related condensation. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring system. The acid catalyst facilitates both the initial condensation and the final dehydration step.[7][9]
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for similar quinoline syntheses.[5][10] Researchers should adapt and optimize conditions as necessary.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2-Amino-3-chloro-6-methoxyacetophenone | (Not readily available) | 199.62 | Requires custom synthesis |
| Benzonitrile | 100-47-0 | 103.12 | Reagent and solvent |
| Polyphosphoric acid (PPA) | 8017-16-1 | N/A | Catalyst and dehydrating agent |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | Chlorinating agent |
| Ammonia (7N solution in Methanol) | 7664-41-7 | 17.03 | Aminating agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Solvent for extraction and chromatography |
| Hexanes | 110-54-3 | 86.18 | Solvent for chromatography |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Synthesis Workflow
Caption: Forward synthesis workflow for the target molecule.
Procedure
Step 1: Synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-ol
-
To a flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-3-chloro-6-methoxyacetophenone (1.0 eq).
-
Add an excess of benzonitrile (approx. 5-10 eq) to act as both a reagent and solvent.
-
Carefully add polyphosphoric acid (PPA) (approx. 10x by weight of the aminoacetophenone).
-
Heat the mixture with vigorous stirring to 140-150°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield the crude 8-Chloro-5-methoxy-2-phenylquinolin-4-ol.
Step 2: Synthesis of 4,8-Dichloro-5-methoxy-2-phenylquinoline
-
Place the crude product from Step 1 into a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃) (approx. 5-10 eq by volume).
-
Heat the mixture to reflux (approximately 110°C) for 3-4 hours. The solid should dissolve during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Basify the mixture with a cold concentrated sodium hydroxide or ammonium hydroxide solution to pH > 9.
-
Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure 4,8-Dichloro-5-methoxy-2-phenylquinoline.
Step 3: Synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine
-
Dissolve the purified dichloro-intermediate from Step 2 in a 7N solution of ammonia in methanol in a sealed pressure tube.
-
Heat the sealed tube to 120-130°C for 12-24 hours.
-
After cooling to room temperature, carefully open the tube and concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization (e.g., from ethanol or an EtOAc/hexane mixture) or by column chromatography to yield the final product, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine.
Characterization and Validation
The identity and purity of the final compound and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Process Optimization and Troubleshooting
-
Low Yield in Cyclization: The temperature and reaction time of the PPA-mediated cyclization are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition. The ratio of PPA to starting material should also be optimized.
-
Chlorination Issues: The reaction with POCl₃ must be performed under anhydrous conditions, as water will decompose the reagent. If the conversion is incomplete, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Amination Inefficiency: The amination step requires high temperatures and pressure. Ensure the reaction vessel is properly sealed. If the reaction with methanolic ammonia is slow, alternative amination conditions, such as using ammonium chloride with a base in a high-boiling solvent, could be explored.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Polyphosphoric acid (PPA): Corrosive and will cause severe burns. The quenching procedure on ice is highly exothermic and must be done slowly and with caution.
-
Pressurized Reactions: The amination step in a sealed tube involves high pressure and temperature. Use a blast shield and a pressure-rated vessel.
Conclusion
The synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine is a multi-step process that relies on the robust and versatile Friedländer annulation chemistry. By carefully controlling the reaction conditions for cyclization, chlorination, and amination, this target molecule can be obtained in good purity. This guide provides a solid foundation for researchers to produce this and related quinoline derivatives for further investigation in drug discovery and development programs.
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Strekowski, L., et al. (2003). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Journal of Medicinal Chemistry, 46(7), 1242-9.
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Strekowski, L., et al. (2003). Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides. Journal of Medicinal Chemistry.
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